4-((4-Aminophenyl)azo)1,3-benzenediamine
Description
Properties
CAS No. |
6364-34-7 |
|---|---|
Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
4-[(4-aminophenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N5/c13-8-1-4-10(5-2-8)16-17-12-6-3-9(14)7-11(12)15/h1-7H,13-15H2 |
InChI Key |
CLJINDGUQZQLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below highlights key structural analogs and their substituents:
Key Observations :
Toxicity and Regulatory Status
Below is a comparative toxicity assessment:
Notes:
- The target compound’s 4-aminophenyl group may increase bioactivity, necessitating further toxicological studies.
- Regulatory agencies prioritize analogs with phenyl substituents due to known risks of aromatic amine release .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((4-Aminophenyl)azo)1,3-benzenediamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via diazo coupling reactions between 4-nitroaniline derivatives and 1,3-benzenediamine. Key steps include diazotization (using NaNO₂/HCl at 0–5°C) followed by coupling in alkaline media. Optimization involves controlling pH (8–10), temperature (0–10°C), and stoichiometric ratios to minimize side products like bis-azo derivatives . Characterization via HPLC and UV-Vis spectroscopy ensures purity (>95%) and confirms the azo bond formation (λmax ~450 nm) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and amine groups (δ 4.5–5.5 ppm). Discrepancies in peak splitting may arise from tautomerism or hydrogen bonding .
- FTIR : Azo (-N=N-) stretches appear at 1450–1600 cm⁻¹, while -NH₂ vibrations occur at 3300–3500 cm⁻¹. Overlapping bands with nitro or carbonyl groups require deconvolution .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (expected m/z: ~285.3) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Due to its aromatic amine and azo groups, the compound is a potential mutagen. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation. Spills require neutralization with 10% acetic acid before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL refines bond lengths/angles and identifies non-covalent interactions (e.g., π-π stacking in azo-aromatic systems). For example, torsion angles between the azo group and benzene rings reveal planarity (ideal: 0°), critical for electronic properties. Challenges include crystal twinning; solutions involve data collection at 200 K and using Olex2 for structure validation .
Q. What strategies address contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodology :
- DFT Calculations : Compare experimental NMR shifts with Gaussian/B3LYP-optimized structures. Discrepancies >0.5 ppm suggest solvent effects (DMSO vs. CDCl₃) or dynamic processes (tautomerism) .
- Multi-Technique Cross-Validation : Use UV-Vis (solvatochromism), cyclic voltammetry (redox peaks for -NH₂/-N=N-), and XRD to resolve ambiguities .
Q. How does pH influence the compound’s stability and reactivity in aqueous solutions?
- Methodology : Conduct kinetic studies via UV-Vis monitoring at varying pH (2–12). Acidic conditions (pH < 4) protonate amine groups, reducing electron density on the azo bond and increasing hydrolysis rates. Alkaline conditions (pH > 10) stabilize the azo group but may oxidize -NH₂ to nitro derivatives. Buffer systems (phosphate/borate) maintain ionic strength .
Q. What mechanistic insights explain the compound’s photoisomerization behavior?
- Methodology : Use laser flash photolysis (355 nm) to track trans→cis isomerization kinetics. Quantum yield calculations (Φ) and TD-DFT simulations identify excited-state pathways. Steric hindrance from substituents on the benzenediamine ring slows isomerization, while electron-donating groups (-NH₂) enhance π→π* transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
